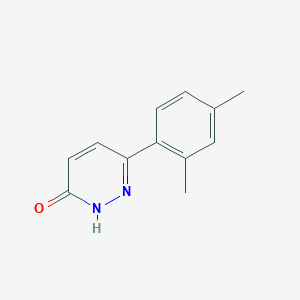
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
説明
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Reactions
- The structure and reactions of pyridazinone derivatives have been extensively studied. For example, a study detailed the synthesis and structural analysis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine, highlighting the potential of these compounds in developing new materials with specific molecular configurations (Saldías et al., 2020).
Synthesis of Novel Compounds
- Pyridazinone scaffolds have been utilized to synthesize a variety of novel compounds, demonstrating antimicrobial and antioxidant activities. This indicates the role of these derivatives in creating new therapeutic agents (Flefel et al., 2018).
Drug Discovery Applications
- Studies have explored the use of pyridazinone derivatives in drug discovery, showing that these compounds can be modified to produce various biologically active derivatives with potential applications in treating diseases (Pattison et al., 2009).
Anticancer and Antiangiogenic Properties
- A series of pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties, underscoring the versatility of these compounds in developing new therapeutic agents (Kamble et al., 2015).
Solubility and Thermodynamic Studies
- The solubility behavior of pyridazinone derivatives in binary systems has been examined, providing insights into their solvation behavior and solution thermodynamics, which is crucial for pharmaceutical formulations (Shakeel et al., 2019).
特性
IUPAC Name |
3-(2,4-dimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQLKXHPBPZDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


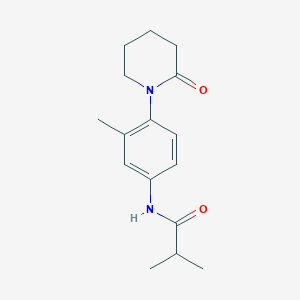
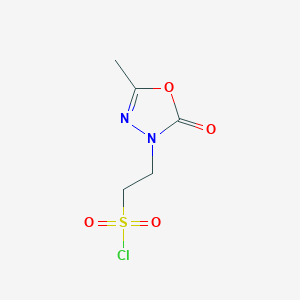
![2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2642107.png)
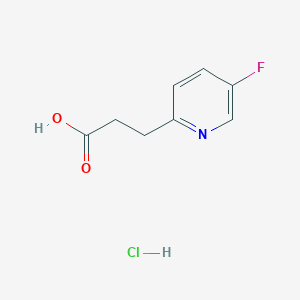
![2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)

![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)
![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)
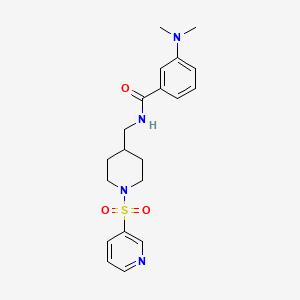
![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)
